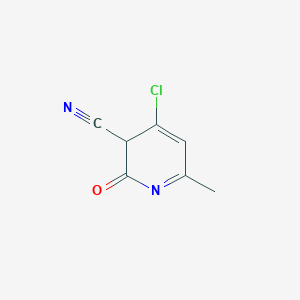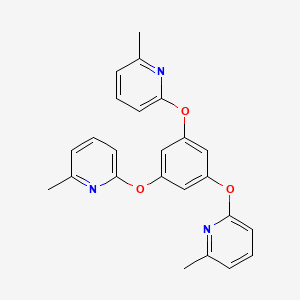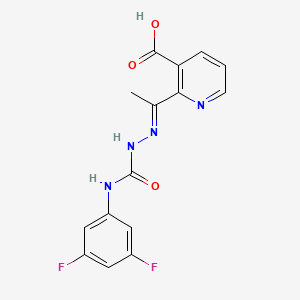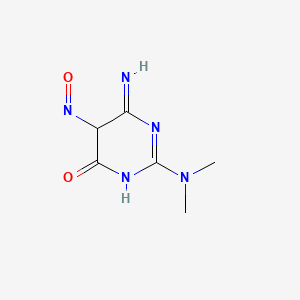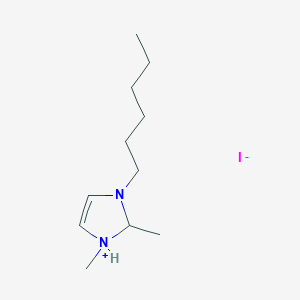
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a hexyl group at the 3-position, and two methyl groups at the 1 and 2 positions of the imidazole ring, with an iodide ion as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide typically involves the alkylation of 1,2-dimethylimidazole with hexyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the hexyl iodide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the product.
化学反应分析
Types of Reactions
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Silver nitrate in aqueous solution for halide exchange.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of corresponding halide or acetate salts.
科学研究应用
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and cellular function.
相似化合物的比较
Similar Compounds
- 1,2-dimethylimidazole
- 3-hexylimidazole
- 1,2-dimethyl-3-propylimidazolium bromide
Uniqueness
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as solubility, stability, and reactivity. The presence of the hexyl group enhances its hydrophobicity, making it suitable for applications in non-aqueous systems.
属性
分子式 |
C11H23IN2 |
|---|---|
分子量 |
310.22 g/mol |
IUPAC 名称 |
3-hexyl-1,2-dimethyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H22N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-11H,4-8H2,1-3H3;1H |
InChI 键 |
UPHBVNMQZSLYCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C=C[NH+](C1C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


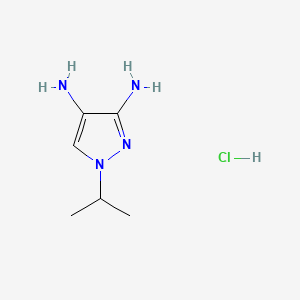


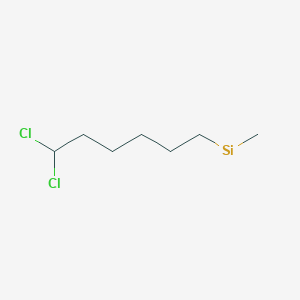

![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
